3-Chloro-6-methoxy-1H-indole-2-carboxylic acid
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Overview
Description
3-Chloro-6-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The specific conditions for the synthesis of this compound may vary, but generally include the use of methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Chloro-6-methoxy-1H-indole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-methyl-1H-indole-2-carboxylic acid: Another indole derivative with similar structural features.
6-Methoxyindole: A related compound with a methoxy group at the 6-position.
Indole-3-carbaldehyde: An indole derivative with an aldehyde group at the 3-position.
Uniqueness
3-Chloro-6-methoxy-1H-indole-2-carboxylic acid is unique due to the presence of both chloro and methoxy groups on the indole ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H8ClNO3 |
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Molecular Weight |
225.63 g/mol |
IUPAC Name |
3-chloro-6-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8ClNO3/c1-15-5-2-3-6-7(4-5)12-9(8(6)11)10(13)14/h2-4,12H,1H3,(H,13,14) |
InChI Key |
PSXXHORJEZTCON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)C(=O)O)Cl |
Origin of Product |
United States |
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